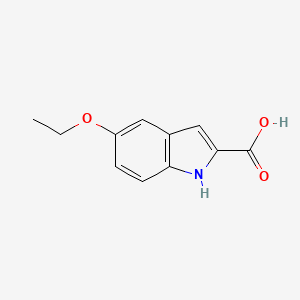

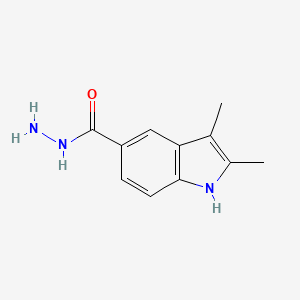

5-Ethoxy-1H-indole-2-carboxylic acid

Descripción general

Descripción

5-Ethoxy-1H-indole-2-carboxylic acid is a derivative of indole carboxylic acid, which is a core structure in many biologically active molecules. Although the provided papers do not directly discuss this compound, they provide insights into similar compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related indole derivatives has been explored in the literature. For instance, methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) was prepared via esterification of commercially available 5-methoxyindole-2-carboxylic acid . Similarly, a synthetic method for 5H-pyrido[4, 3-b]indole derivatives was developed based on 1-hydroxyindole chemistry . A regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid was also achieved through a trifluoroacetylated indole driven hydrolysis . These methods suggest that the synthesis of this compound could potentially be achieved through similar esterification or functional group transformation strategies.

Molecular Structure Analysis

The molecular structure of indole derivatives has been characterized using various spectroscopic techniques. The MMIC molecule was characterized using FT-IR, FT-Raman, UV, 1H, and 13C NMR spectroscopy . The unsymmetrical trimer of indole-5-carboxylic acid was characterized by 1H NMR spectroscopy, employing a range of one- and two-dimensional NMR techniques . These studies provide a foundation for understanding the structural aspects of indole derivatives, which would be relevant for the analysis of this compound.

Chemical Reactions Analysis

The reactivity of indole derivatives has been investigated in various studies. The MMIC molecule's reactivity was explored using chemical descriptors and molecular electrostatic potential (MEP) analysis . Additionally, the rearrangement of benzo[g]indole derivatives by the action of benzenesulfonyl chloride in an alkaline medium was studied, leading to the formation of pyrrole-4-carboxylic acids . These findings can provide insights into the potential chemical reactions that this compound may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives have been analyzed through computational studies and spectroscopic profiling. The MMIC molecule's non-linear optical (NLO) properties were studied based on calculated values of polarizability and hyperpolarizability . The spectroscopic profiling of MMIC provided insights into its electronic nature and the environment of its magnetic field . These studies are indicative of the types of physical and chemical property analyses that could be conducted on this compound to understand its behavior in various environments.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Novel Compound Synthesis : Indole carboxylic acids, including derivatives of 5-Ethoxy-1H-indole-2-carboxylic acid, are used to synthesize novel compounds like indole-benzimidazoles. These are prepared from phenylhydrazines and levulinic acid under high-temperature conditions, indicating the versatility of indole carboxylic acids in chemical synthesis (Wang et al., 2016).

Formation of Indole Derivatives : Research demonstrates the transformation of sulfomethyl group to formyl function in indole derivatives, showcasing the potential for chemical modifications and the creation of new indole-based structures (Pete, Parlagh, & Tőke, 2003).

Structural and Spectroscopic Analysis

Structural Studies : The crystal structure of related compounds like 5-methoxyindole-3-acetic acid has been analyzed, revealing insights into the hydrogen-bonded dimer formation and the molecular conformation, which is essential for understanding the physical and chemical properties of these compounds (Sakaki, Wakahara, Fujiwara, & Tomita, 1975).

Spectroscopic Profiling : Spectroscopic methods like FT-IR, FT-Raman, UV, and NMR have been employed to characterize molecules like Methyl 5-methoxy-1H-indole-2-carboxylate, a derivative of this compound, providing detailed insights into their electronic nature and molecular properties (Almutairi et al., 2017).

Biological and Medicinal Applications

β-Amyloid Aggregation Inhibition : Some derivatives of this compound have been designed and synthesized as inhibitors of β-amyloid fibril assembly, although the activities observed were insignificant, suggesting more research is needed in this area (Lee & Jeon, 2005).

Inhibitors of Human Kynurenine Aminotransferase-I : Derivatives of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid have been identified as potential inhibitors of human kynurenine aminotransferase-I, an enzyme relevant in several biological pathways (Akladios et al., 2012).

Mecanismo De Acción

Target of Action

Indole derivatives are known to have a significant impact on physiological, biochemical, and metabolic processes in various organisms . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cell biology . For example, some indole derivatives have been reported to inhibit influenza A .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

The action of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-ethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-8-3-4-9-7(5-8)6-10(12-9)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMBIHHDQRATDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360104 | |

| Record name | 5-Ethoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93476-60-9 | |

| Record name | 5-Ethoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[4-(dimethylamino)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1299151.png)

![2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1299152.png)

![5-[(2-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299179.png)